methyl 1-({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)piperidine-4-carboxylate
Description
Methyl 1-({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)piperidine-4-carboxylate (CAS: 851290-22-7) is a synthetic heterocyclic compound combining a cyclopenta[g]chromenone core with a piperidine-4-carboxylate moiety. The cyclopenta[g]chromenone scaffold is a fused tricyclic system derived from coumarin, a well-studied pharmacophore known for its diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties .
Structural characterization of this compound likely employs crystallographic tools such as SHELXL for refinement and ORTEP for visualization, given their established roles in small-molecule crystallography . Safety protocols for handling this compound emphasize avoidance of ignition sources and proper labeling (P210, P102) .
Properties
IUPAC Name |
methyl 1-[(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-24-20(23)13-5-7-21(8-6-13)12-16-11-19(22)25-18-10-15-4-2-3-14(15)9-17(16)18/h9-11,13H,2-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKNTZUMSJJSMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=C4CCCC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)piperidine-4-carboxylate typically involves multi-step organic synthesis. One common route starts with the preparation of the chromene core, which can be synthesized through a cyclization reaction of a suitable precursor. The cyclopentane ring is then fused to the chromene core via a series of condensation reactions.
The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with an intermediate compound containing a suitable leaving group. The final step involves esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new substituents on the piperidine ring.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromene core can yield quinone derivatives, while reduction of the carbonyl groups can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to certain bioactive molecules. Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Medicine
In medicine, the compound’s potential therapeutic applications are being investigated. Its ability to interact with biological targets makes it a candidate for the development of new drugs, particularly in the fields of oncology and neurology.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its structural features make it a candidate for use in advanced materials science applications.
Mechanism of Action
The mechanism of action of methyl 1-({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through binding to these targets, altering their conformation and function.
Comparison with Similar Compounds
Research Findings and Implications
- Biological Potential: The compound’s hybrid structure suggests dual activity—coumarin-derived anticoagulant effects and piperidine-mediated CNS penetration.
- Safety Profile : Its handling precautions (e.g., P210 for flammability) align with ester-containing compounds but differ from ionic surfactants like BAC-C12 .
Biological Activity
Methyl 1-({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)piperidine-4-carboxylate is a complex organic compound notable for its structural features, which include a piperidine ring and a cyclopenta[g]chromene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 357.41 g/mol. The presence of functional groups such as the carbonyl (C=O) in the cyclopenta[g]chromene and the ester (–COOCH₃) in the piperidine derivative contributes to its reactivity and biological activity.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antitumor Activity : Some studies have shown that derivatives of this compound can inhibit tumor growth by interfering with cellular signaling pathways.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties by modulating the activity of enzymes involved in inflammatory responses.
- Enzyme Inhibition : It has been identified as a potential inhibitor of autotaxin, an enzyme implicated in various pathological conditions including cancer and inflammatory diseases.
The mechanism of action for this compound primarily revolves around its role as an autotaxin inhibitor. Autotaxin catalyzes the production of lysophosphatidic acid from lysophosphatidylcholine, which plays a significant role in cell proliferation and migration. Inhibition of this enzyme can lead to reduced tumor cell growth and migration .
Case Studies
Several case studies have documented the biological effects of related compounds:
- In vitro Studies : Research has demonstrated that certain derivatives exhibit cytotoxic effects on various cancer cell lines. For example, a study showed that compounds with similar structures significantly reduced cell viability in breast cancer cells by inducing apoptosis.
- Animal Models : In vivo studies using animal models have indicated that these compounds can reduce tumor size and improve survival rates when administered at specific dosages .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
